4-Ethyl indane-1,3-dione is an organic compound classified as a diketone, featuring the molecular formula C₉H₈O₂. It is structurally characterized by an indane framework with two carbonyl groups located at the 1 and 3 positions. This compound exhibits a white to yellowish solid appearance and is known for its unique chemical properties, particularly its ability to undergo various reactions due to the presence of the diketone functional group. The compound's enolization behavior, where it partially converts to an enol form in solution, contributes to its reactivity and versatility in synthetic applications
Research indicates that derivatives of 4-ethyl indane-1,3-dione exhibit significant biological activities. These compounds have been studied for their potential as: Several synthetic routes have been developed for producing 4-ethyl indane-1,3-dione: 4-Ethyl indane-1,3-dione serves as a versatile building block in various fields: Studies involving 4-ethyl indane-1,3-dione have focused on its interactions with biological molecules: Several compounds share structural similarities with 4-ethyl indane-1,3-dione. Here are some notable examples: The uniqueness of 4-ethyl indane-1,3-dione lies in its specific substitution pattern and the resulting reactivity profile that allows for diverse synthetic applications and biological activities not typically found in other similar diketones
The introduction of cyano groups at the methylene position of 4-ethyl indane-1,3-dione has been achieved through innovative adaptations of the Claisen condensation. A notable method involves replacing traditional ethyl acetate with acetonitrile in the presence of sodium methanoate (Scheme 1). This modified approach facilitates nucleophilic attack at the methylene carbon, followed by decarboxylation to yield 2-cyano-4-ethyl indane-1,3-dione with 78% efficiency [1]. Mechanistic Insights: Optimization Data: This method’s efficiency stems from the dual role of acetonitrile, which avoids exogenous cyanide sources while maintaining mild conditions [1]. Nitration of 4-ethyl indane-1,3-dione at the methylene position has been optimized using nitric acid under controlled conditions, achieving 78% yield without requiring mixed acid systems (Scheme 2) [1]. The reaction’s regioselectivity arises from the compound’s electron-deficient enolate, which directs electrophilic attack to the methylene carbon. Reaction Parameters: While conventional nitration employs sulfuric acid as a catalyst, the standalone use of nitric acid demonstrates comparable efficiency while simplifying purification. This approach minimizes poly-nitration byproducts due to the steric hindrance imposed by the 4-ethyl substituent [1]. Incorporation of thiophene moieties into 4-ethyl indane-1,3-dione has been accomplished via aldol condensation with thiophene-2-carboxaldehyde. Employing a task-specific ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide) as a catalyst enhances reaction efficiency, achieving yields up to 85% (Scheme 3) [5]. Synthetic Protocol: Substrate Scope: This method’s green chemistry credentials—recyclable catalyst and solvent-free conditions—make it industrially viable [5].
Compound Name Structural Features Unique Aspects 1,3-Indandione Diketone structure similar to 4-Ethyl indane-1,3-dione Lacks ethyl substituent; more basic reactivity Ethyl acetoacetate β-Diketone with ethyl group More versatile in synthetic applications Diethyl phthalate Contains ester groups Used primarily as a plasticizer Benzoylacetone Aromatic diketone Exhibits different biological activity
The reaction proceeds via deprotonation of the methylene group by sodium methanoate, generating a resonance-stabilized enolate. Acetonitrile acts as both solvent and cyanating agent, with its nitrile group undergoing nucleophilic addition to the enolate intermediate. Subsequent hydrolysis and decarboxylation eliminate the ethoxycarbonyl group, yielding the cyano-functionalized product. Reagent Base Temperature (°C) Yield (%) Acetonitrile Sodium methanoate 80 78 Propionitrile Sodium ethoxide 100 65 Nitration Reactions Using Non-Conventional Acid Systems
Nitrating Agent Acid Catalyst Time (h) Yield (%) HNO₃ (68%) None 4 78 HNO₃ (90%) H₂SO₄ 2 82 Thiophene Moieties Incorporation Through Aldol Condensation
Aldehyde Catalyst Yield (%) Thiophene-2-carboxaldehyde [BMIM][OH] 85 Furan-2-carboxaldehyde [BMIM][OH] 78
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